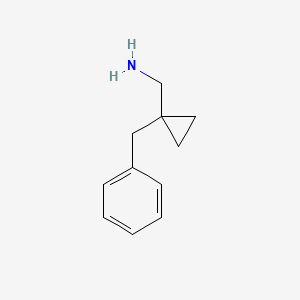

(1-Benzylcyclopropyl)methanamine

Description

Significance of the Cyclopropylmethanamine Scaffold in Contemporary Chemical Research

The cyclopropylmethanamine scaffold is a key structural motif in medicinal chemistry and drug discovery. nih.gov Its presence in a molecule can significantly influence its pharmacological properties. The three-membered cyclopropane (B1198618) ring introduces a high degree of ring strain, which imparts unique conformational rigidity and electronic properties. hyphadiscovery.com This strain can lead to enhanced binding affinity to biological targets and improved metabolic stability. hyphadiscovery.com The constrained nature of the cyclopropyl (B3062369) group can also be used to orient substituents in a specific and predictable manner, which is crucial for optimizing drug-receptor interactions. hyphadiscovery.com The cyclopropylmethanamine moiety is found in a number of approved drugs and clinical candidates, highlighting its importance in the development of new therapeutics. nih.govhyphadiscovery.com

Historical Trajectories in the Synthesis of (1-Benzylcyclopropyl)methanamine

The synthesis of this compound and related compounds has evolved over time, with researchers developing various methods to construct the key cyclopropane ring and introduce the aminomethyl and benzyl (B1604629) groups. Early approaches often involved multi-step sequences with moderate yields. More recent developments have focused on more efficient and scalable routes.

One common strategy involves the cyclopropanation of a suitable alkene precursor, followed by functional group manipulations to install the desired amine and benzyl substituents. For instance, the reaction of a substituted styrene (B11656) with a diazo compound can generate the cyclopropane ring, which can then be further modified. Another approach is the modification of a pre-existing cyclopropane-containing starting material, such as cyclopropanecarboxylic acid or cyclopropyl methyl ketone. researchgate.net These methods often involve transformations like the Curtius or Hofmann rearrangement to introduce the amine functionality. researchgate.net The development of catalytic and asymmetric methods has also been a significant focus, aiming to produce enantiomerically pure this compound, which is often crucial for its biological activity.

Structural Motif Analysis and Unique Reactivity Paradigms Associated with the Cyclopropylamine (B47189) System

The cyclopropylamine system possesses a unique combination of a strained three-membered ring and a reactive amino group. longdom.org The high degree of s-character in the C-C bonds of the cyclopropane ring results in bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.org This inherent ring strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions.

The amine group, being a nucleophile and a base, can participate in a wide range of chemical transformations. longdom.org However, the proximity of the strained ring can influence its reactivity. For example, the oxidation of cyclopropylamines can lead to reactive ring-opened intermediates, such as α,β-unsaturated aldehydes, through a process mediated by enzymes like cytochrome P450. hyphadiscovery.comacs.org This metabolic activation pathway has been implicated in the toxicity of some drugs containing the cyclopropylamine moiety. hyphadiscovery.comacs.org The unique electronic and steric properties of the cyclopropyl group can also influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atom.

Overview of Current Research Trajectories for this compound

Current research on this compound is primarily focused on its potential applications in medicinal chemistry and as a building block in organic synthesis. Researchers are exploring its use as a scaffold for the development of new therapeutic agents targeting a variety of diseases. The specific stereoisomers of this compound are of particular interest, as they may exhibit different pharmacological profiles.

Furthermore, the unique reactivity of the cyclopropylamine system is being investigated for the development of novel synthetic methodologies. For example, the controlled ring-opening of the cyclopropane ring can provide access to a diverse range of functionalized molecules that would be difficult to synthesize using other methods. The development of more efficient and stereoselective synthetic routes to this compound and its derivatives also remains an active area of research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVHNNWMFIPWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278672 | |

| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91245-61-3 | |

| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91245-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzylcyclopropyl Methanamine and Its Derivatives

Retrosynthetic Approaches and Strategic Disconnections for the Cyclopropylmethanamine Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors through a series of logical "disconnections". numberanalytics.comias.ac.in This process, pioneered by E.J. Corey, allows for the rational design of a synthetic route by working backward from the final product. numberanalytics.comresearchgate.net

For the (1-benzylcyclopropyl)methanamine core, two primary disconnections are most logical:

C-N Bond Disconnection: The bond between the cyclopropylmethyl group and the nitrogen atom can be disconnected. This is a common strategy for amine synthesis and points to a functional group interconversion (FGI). researchgate.net This disconnection reveals a synthon corresponding to a (1-benzylcyclopropyl)methyl electrophile or, more practically, a carbonyl compound like (1-benzylcyclopropyl)carbaldehyde. The amine group can then be introduced via methods such as reductive amination. numberanalytics.com

Cyclopropane (B1198618) Ring Disconnection: The bonds of the cyclopropane ring itself can be disconnected. This approach focuses on the construction of the three-membered ring. A [2+1] cycloaddition is the most common strategy, suggesting precursors like a styrene (B11656) derivative (to provide the benzyl (B1604629) group and one carbon of the ring) and a carbene or carbenoid equivalent for the third carbon.

A plausible retrosynthetic pathway for a derivative, (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, highlights this logic, identifying a key benzaldehyde (B42025) intermediate from which the cyclopropylmethylamine side chain can be installed. nih.gov This general approach, starting from an appropriately substituted benzaldehyde or styrene, forms the basis of many synthetic routes. The analysis can be repeated for each precursor, creating a "retrosynthetic tree" of potential starting materials. ias.ac.in

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals, where a single enantiomer is often responsible for the desired biological activity.

Asymmetric induction in the formation of the cyclopropane ring itself is a key strategy for establishing the stereochemistry of the final product. This can be achieved through various methods, including the use of chiral catalysts in cyclopropanation reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. nih.gov

One notable example is the use of N-sulfinyl imines as chiral auxiliaries in the asymmetric synthesis of cyclopropylamines. In a relevant study, chiral N-sulfinyl α-chloro ketimines were reacted with Grignard reagents to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov The tert-butanesulfinamide group acts as the chiral auxiliary, directing the formation of the cyclopropylamine (B47189). Subsequent deprotection of the sulfinyl group yields the enantiomerically enriched primary cyclopropylamine. nih.gov

Enantioselective catalysis offers a more atom-economical approach to chiral amine synthesis, as only a substoichiometric amount of the chiral catalyst is required. Chiral catalysts can be employed in various transformations, including the enantioselective synthesis of 1,2-benzothiazine 1-imines from sulfondiimines via C–H alkylation/cyclization, where a combination of a ruthenium complex and a chiral spiro carboxylic acid achieves high enantioselectivity. kyoto-u.ac.jp

For the synthesis of chiral amines, copper-pybox complexes have been shown to be effective catalysts in enantioselective intramolecular propargylic amination reactions, affording optically active nitrogen-containing heterocycles. nih.gov Furthermore, chiral phosphines have been developed as ligands for enantioselective catalytic reactions, such as the silver-catalyzed allylation of imines and palladium-catalyzed cross-coupling reactions. elsevierpure.com

Green Chemistry Approaches and Sustainable Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound and its derivatives, several green strategies can be implemented.

The use of safer, more environmentally benign solvents is a cornerstone of green chemistry. mdpi.comjddhs.com Traditional solvents, which are often volatile and toxic, can be replaced with greener alternatives such as water, ethanol, or bio-based solvents. jddhs.com Solvent-free reaction conditions are an even more sustainable option. researchgate.net

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and the use of aqueous media. mdpi.com For instance, the production of some chiral medicines has been successfully achieved through biocatalysis. mdpi.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key principle of green chemistry. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste. One-pot syntheses and multicomponent reactions (MCRs) are also valuable strategies for improving process efficiency and reducing waste. nih.gov

In the synthesis of cyclopropylamines, recent advances have focused on developing more sustainable methods. longdom.org This includes the use of biocatalysts or renewable raw materials. longdom.org The goal is to make the production of these valuable compounds more accessible and environmentally friendly, paving the way for new industrial applications. longdom.orgnih.gov

Chemical Transformations and Reactivity Profiles of 1 Benzylcyclopropyl Methanamine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in (1-benzylcyclopropyl)methanamine makes it a potent nucleophile, enabling it to react with a variety of electrophilic partners.

The primary amine of this compound is expected to react with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylating agents such as alkyl halides would yield secondary or tertiary amines, depending on the reaction conditions and stoichiometry. Sulfonylation with sulfonyl chlorides in the presence of a base would produce sulfonamides.

Table 1: Representative Nucleophilic Reactions of the Amine Functionality

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl chloride | N-((1-benzylcyclopropyl)methyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-(1-benzylcyclopropyl)methanamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-((1-benzylcyclopropyl)methyl)-4-methylbenzenesulfonamide |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comnih.gov The formation of the C=N double bond is a reversible process. nih.gov The reaction can be driven to completion by removing water, often through the use of a Dean-Stark apparatus or drying agents. nih.gov These reactions can be carried out under various conditions, including microwave irradiation, which can significantly reduce reaction times. analis.com.my

Table 2: Examples of Imine Formation Reactions

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde (B42025) | N-(benzylidene)-(1-benzylcyclopropyl)methanamine |

| Acetone | N-(propan-2-ylidene)-(1-benzylcyclopropyl)methanamine |

The synthesis of imines is a fundamental reaction in organic chemistry, often serving as a precursor for the synthesis of other functional groups. masterorganicchemistry.comorganic-chemistry.orgmdpi.com

The reaction of this compound with isocyanates and isothiocyanates provides a direct route to the corresponding ureas and thioureas. This addition reaction is generally efficient and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. nih.govjlu.edu.cn A variety of substituted ureas and thioureas can be synthesized by choosing the appropriate isocyanate or isothiocyanate reactant. researchgate.netnih.gov Mechanochemical methods, such as ball milling, have also been employed for the synthesis of ureas and thioureas, offering a solvent-free and often quantitative approach. nih.gov

Table 3: Urea and Thiourea Formation Reactions

| Reagent | Product Type | Product Name |

| Phenyl isocyanate | Urea | 1-((1-benzylcyclopropyl)methyl)-3-phenylurea |

| Phenyl isothiocyanate | Thiourea | 1-((1-benzylcyclopropyl)methyl)-3-phenylthiourea |

The synthesis of thioureas can also be achieved through other methods, such as the reaction of amines with carbon disulfide. organic-chemistry.org

Reactivity of the Cyclopropyl (B3062369) Moiety in Ring-Opening Reactions

The significant ring strain of the cyclopropane (B1198618) ring, estimated to be over 100 kJ/mol, is a key driver for its participation in ring-opening reactions. nih.gov The presence of substituents can influence the regioselectivity and stereoselectivity of these transformations.

Cyclopropanes bearing electron-donating groups can react with electrophiles, leading to the opening of the three-membered ring. In the case of this compound, the benzyl (B1604629) and aminomethyl groups can influence the stability of potential carbocationic intermediates formed during the ring-opening process. The reaction of electrophilic cyclopropanes with nucleophiles has been studied, demonstrating their utility as building blocks in organic synthesis. nih.gov The polarization of the bonds within the cyclopropane ring by substituents dictates the site of nucleophilic attack in such reactions. nih.gov

The cyclopropyl group can also undergo transformations initiated by radical species. Radical-mediated ring-opening of cyclopropanes can lead to the formation of homoallylic systems. For instance, the reaction of cyclopropanes with radical species can generate an alkyl radical, which can then undergo further reactions. nih.gov Various methods, including those mediated by manganese(III), silver(I), and bromine radicals, have been developed for the oxidative radical ring-opening and cyclization of cyclopropane derivatives. nih.gov These reactions provide access to a diverse range of functionalized acyclic and cyclic compounds. nih.gov

Rearrangement Pathways of Cyclopropylmethanamine Derivatives

The reactivity of cyclopropylmethanamine derivatives, including this compound, is significantly influenced by the high ring strain of the cyclopropyl group. This strain makes the three-membered ring susceptible to rearrangement reactions, particularly those involving carbocationic intermediates. The formation of a cyclopropylcarbinyl cation is a key step in many of these transformations.

It is widely accepted that cyclopropylcarbinyl, homoallyl, and cyclobutyl carbocations can interconvert through a bicyclobutonium ion intermediate, which involves a three-center, two-electron bond. nih.gov In the context of this compound, if the amine group is eliminated or transformed into a good leaving group, the resulting primary carbocation can readily rearrange.

One common rearrangement pathway is the ring-opening of the cyclopropylmethyl cation to form a more stable homoallylic cation. This process is driven by the relief of ring strain. In nature, enzymes catalyze similar rearrangements of cyclopropylcarbinyl cations to produce a wide variety of natural products, such as monoterpenes and diterpenes. nih.gov In synthetic chemistry, this rearrangement can be triggered under acidic conditions or via reactions that generate a cationic center adjacent to the cyclopropyl ring. For instance, treatment of a cyclopropylcarbinol with a chiral acid can generate a cyclopropylcarbinyl cation, which then undergoes a ring-opening rearrangement to yield enantioenriched homoallylic products. nih.gov

Metal-Catalyzed Reactions Involving this compound

This compound, as a primary amine, can participate in a variety of metal-catalyzed reactions. These reactions are fundamental in modern synthetic organic chemistry for the formation of carbon-nitrogen and carbon-carbon bonds.

Ligand Applications in Catalysis (e.g., for asymmetric reactions)

While this compound itself is more commonly a substrate, its structural motifs can be incorporated into more complex ligands for catalysis. Amines are crucial components of many ligands used in transition metal catalysis, including those for asymmetric synthesis. For example, chiral Schiff base ligands derived from amines can coordinate with metal ions like copper to create catalysts for asymmetric reactions. mdpi.com

In a related context, palladium(II)-catalyzed enantioselective C-H arylation of cyclopropylmethylamines has been achieved using mono-N-protected amino acid (MPAA) ligands. nih.govfigshare.com In these reactions, the cyclopropylmethylamine is the substrate, but the success of the asymmetric transformation hinges on the chiral ligand that coordinates to the palladium catalyst. This provides a pathway to chiral cis-aryl-cyclopropylmethylamines with high enantioselectivity. nih.govfigshare.comresearchgate.net

Derivatization and Advanced Functionalization Strategies

The structure of this compound offers multiple sites for derivatization, including the primary amine, the benzyl group, and the cyclopropyl ring. These modifications can lead to the synthesis of more complex molecules and precursors for further chemical transformations.

Synthesis of Complex Molecular Architectures and Scaffolds

The functional handles on this compound allow it to be a building block for more complex structures. The primary amine can be readily acylated, alkylated, or used in reductive amination to build larger molecular frameworks. nih.gov

A significant strategy for creating complex architectures is the direct functionalization of the C-H bonds of the cyclopropyl ring. As mentioned, palladium-catalyzed enantioselective C-H arylation allows for the introduction of aryl groups onto the cyclopropyl ring in a stereocontrolled manner. nih.govfigshare.com This reaction creates chiral cis-aryl-cyclopropylmethylamines, which are valuable scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net This method is notable as it constitutes an enantioselective C-H arylation proceeding through a Pd(II)/Pd(IV) catalytic cycle. pitt.edu

The development of methods for synthesizing complex polymeric architectures can also be conceptually applied. rsc.org By transforming the amine into an initiating group for polymerization, this compound could potentially be incorporated into novel polymer structures. Furthermore, nickel-catalyzed cross-coupling reactions that activate C-C bonds in cyclopropyl ketones suggest that the strained ring system can be used as a synthon for linear, difunctionalized products, a strategy that could be adapted for amine derivatives. researchgate.net

Preparation of Precursors for Further Chemical Modifications

This compound can be derivatized to prepare precursors for a wide range of subsequent chemical modifications. The primary amine is a versatile functional group for this purpose.

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can convert the amine into stable amides or sulfonamides. These derivatives often exhibit different chemical and biological properties and can serve as protecting groups or directing groups for other transformations.

N-Arylation: As discussed, Buchwald-Hartwig amination can be used to introduce aryl or heteroaryl groups at the nitrogen atom, leading to N-aryl-(1-benzylcyclopropyl)methanamines. nih.govacs.org These products are precursors to compounds with applications in pharmaceuticals and electronic materials. nih.gov

Conversion to Other Functional Groups: The primary amine can be converted into other functional groups such as isocyanates, isothiocyanates, or azides, which are themselves versatile intermediates for further reactions, including cycloadditions and the synthesis of heterocycles.

C-H Functionalization Products as Precursors: The chiral aryl-cyclopropylmethylamines produced from C-H activation can be further modified. nih.gov The newly introduced aryl group can undergo subsequent cross-coupling reactions, and the amine can be deprotected or further functionalized, allowing for the rapid construction of diverse and complex molecular libraries. pitt.edu

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable for defining the molecular framework of (1-Benzylcyclopropyl)methanamine. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that translates into a detailed structural and electronic picture.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, multi-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the diastereotopic protons of the methylene (B1212753) bridge (—CH₂—), and the protons of the cyclopropyl (B3062369) and aminomethyl groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing characteristic signals for the aromatic carbons, the quaternary cyclopropyl carbon, and the carbons of the methylene and aminomethyl groups.

COSY: This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the benzyl and cyclopropyl moieties.

HSQC: This experiment correlates directly bonded carbon atoms to their attached protons, definitively assigning the signals for each CH, CH₂, and CH₃ group.

HMBC: This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection between the benzyl group, the cyclopropyl ring, and the methanamine substituent.

The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular constitution of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (benzyl) | 7.20 - 7.40 | 125.0 - 130.0 |

| Benzyl CH₂ | 2.50 - 2.70 | ~40.0 |

| Aminomethyl CH₂ | 2.60 - 2.80 | ~45.0 |

| Cyclopropyl CH₂ | 0.40 - 0.80 | 10.0 - 15.0 |

| Quaternary Cyclopropyl C | --- | ~20.0 |

| Aromatic Quaternary C | --- | ~140.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. nih.gov These methods are excellent for identifying functional groups and providing a "molecular fingerprint". nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key absorptions for this compound would include:

N-H stretching: The primary amine (—NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl and cyclopropyl groups) appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

N-H bending: The scissoring motion of the —NH₂ group typically appears around 1590-1650 cm⁻¹.

C-N stretching: This vibration is expected in the 1000-1250 cm⁻¹ region. esisresearch.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be effective in identifying the symmetric stretching of the aromatic ring and the vibrations of the cyclopropane (B1198618) ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Benzyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Benzyl CH₂, Cyclopropyl CH₂ | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C-N Stretch | Aminomethyl | 1000 - 1250 |

Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry (MS) is a destructive analytical technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight and, through analysis of fragment ions, valuable structural information.

For this compound (molecular formula C₁₁H₁₅N, molecular weight approximately 161.24 g/mol ), the primary fragmentation pathway is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu The most common fragmentations would involve:

Loss of a benzyl radical (•CH₂Ph): Cleavage of the bond between the cyclopropyl ring and the benzyl methylene group would result in a fragment ion corresponding to the (1-aminomethylcyclopropyl) cation.

Loss of an aminomethyl radical (•CH₂NH₂): This would lead to the formation of a benzylcyclopropyl cation.

Formation of the tropylium (B1234903) ion: The benzyl group can rearrange to form the stable tropylium cation at m/z 91, a hallmark of benzyl-containing compounds.

α-cleavage at the amine: The predominant fragmentation for aliphatic amines is the cleavage of an alkyl radical. miamioh.edudocbrown.info Loss of the cyclopropylbenzyl radical would result in the [CH₂=NH₂]⁺ ion at m/z 30. docbrown.info

High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₅N).

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods define the connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles. Although specific crystallographic data for this compound is not publicly available, the principles of the analysis can be described.

Analysis of Crystal Packing and Intermolecular Interactions

A crystal structure reveals not only the molecule's conformation but also how multiple molecules pack together in the crystal lattice. For this compound, key intermolecular interactions would likely include:

π-π Stacking: The aromatic benzyl groups can interact with each other through π-π stacking, where the electron-rich faces of the rings align.

Analysis techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com

Polymorphism and Co-crystallization Studies of Derivatives

Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as melting point and solubility. Studies would be necessary to determine if this compound exhibits polymorphism under different crystallization conditions (e.g., different solvents, temperatures).

Co-crystallization: This involves crystallizing the target molecule with a second, different molecule (a "co-former") to create a new crystalline solid with potentially improved properties. For this compound, co-crystallization with various carboxylic acids could be explored to form salts, which often have different and potentially more desirable physical properties than the parent compound. Such studies on its derivatives would be essential for materials science applications.

Conformational Preferences and Stereochemical Dynamics

Rotational Barriers and Inversion Dynamics around Amine Nitrogen

The rotation around the C-N bond in the aminomethyl group and the inversion of the nitrogen atom are key dynamic processes. While specific experimental values for this compound are not extensively documented in publicly available literature, the rotational barriers in similar systems, such as simple amines and amides, have been studied. For instance, the barrier to rotation about the C-N bond in amides can be significant, often exceeding 18 kcal/mol due to resonance stabilization. msu.edu In primary amines like methylamine, the rotational barrier is considerably lower. msu.eduresearchgate.net

The nitrogen atom in this compound can undergo inversion, a process where the nitrogen and its substituents pass through a planar transition state. This is typically a rapid process at room temperature for simple amines. The presence of bulky substituents, such as the benzylcyclopropyl group, can influence the rate of this inversion.

| Dynamic Process | Estimated Energy Barrier (kcal/mol) | Influencing Factors |

| C-N Bond Rotation | Low | Steric hindrance from the cyclopropyl and benzyl groups. |

| Nitrogen Inversion | Low to Moderate | Substituent bulk, potential for intramolecular hydrogen bonding. |

Analysis of Intramolecular Interactions and Strain Relief

The three-membered cyclopropyl ring in this compound imposes significant angle and torsional strain. chemistrysteps.com The internal bond angles of the cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This inherent strain influences the conformational preferences of the attached benzyl and methanamine groups as the molecule adopts a geometry that minimizes these unfavorable interactions.

Intramolecular forces, such as van der Waals interactions and potential weak hydrogen bonding between the amine protons and the aromatic pi-system of the benzyl group, can also play a role in stabilizing certain conformations. The molecule will likely favor a staggered conformation to alleviate torsional strain between the substituents on the cyclopropyl ring and the aminomethyl group. chemistrysteps.com Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for investigating these subtle energetic preferences and identifying the most stable conformers.

Chiral Analysis and Enantiomeric Purity Determination

This compound possesses a chiral center at the C1 position of the cyclopropyl ring, meaning it can exist as a pair of enantiomers. The separation and analysis of these enantiomers are critical for understanding their differential effects in chiral environments.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs are commonly employed for the resolution of a wide range of chiral compounds. nih.gov

For the separation of the enantiomers of this compound, a typical chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. The resulting chromatogram would show two distinct peaks corresponding to each enantiomer, allowing for the determination of the enantiomeric excess (ee) of a given sample. While specific chromatograms for this compound are not widely published, the general principles of chiral HPLC are well-established for separating similar chiral amines. nih.govresearchgate.net

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Hexane/Isopropanol mixtures, often with an amine additive |

| Detection | UV at a wavelength where the benzyl group absorbs |

| Separation Factor (α) | > 1.1 for baseline resolution |

| Resolution (Rs) | > 1.5 for quantitative analysis |

Note: These are representative conditions and values for chiral HPLC separations of similar compounds.

Optical Rotation and Circular Dichroism Studies

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral compound. Enantiomers rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For example, the optical rotation of other chiral amines, such as (S)-(-)-alpha-methylbenzylamine, has been shown to be solvent-dependent. nih.gov

Theoretical and Computational Studies of 1 Benzylcyclopropyl Methanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule. For (1-Benzylcyclopropyl)methanamine, methods like Density Functional Theory (DFT) are employed to compute its electronic structure, offering a deep understanding of its intrinsic characteristics. These calculations are typically performed using a basis set such as 6-31G* to provide a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons, and also to some extent on the electron-rich phenyl ring. The LUMO is likely to be distributed over the antibonding orbitals of the phenyl group. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 8.25 |

Note: This data is hypothetical and for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. These are expected around the nitrogen atom of the amine group. Regions of positive potential (blue) signify electron-deficient areas, susceptible to nucleophilic attack, which would be found around the hydrogen atoms of the amine group and the aromatic protons.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| N (amine) | -0.85 |

| C (attached to N) | 0.20 |

| C (benzylic) | -0.15 |

| C (ipso-phenyl) | 0.10 |

Note: This data is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict spectroscopic properties, which can be used to verify the structure of a synthesized compound.

NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The calculations are based on the magnetic shielding of each nucleus. For this compound, distinct signals are expected for the protons and carbons of the benzyl (B1604629), cyclopropyl (B3062369), and methanamine moieties.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (phenyl) | 7.20 - 7.40 | 125.0 - 140.0 |

| Benzylic CH₂ | 2.80 | 45.0 |

| Methanamine CH₂ | 2.60 | 50.0 |

| Cyclopropyl CH₂ | 0.40 - 0.80 | 10.0 - 15.0 |

| Quaternary Cyclopropyl C | - | 20.0 |

Note: This data is hypothetical and for illustrative purposes.

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Theoretical calculations can predict these frequencies. Key predicted vibrational modes for this compound would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-C stretching of the cyclopropyl and phenyl rings.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the environment.

Conformational Landscapes and Energy Minima

This compound possesses significant conformational flexibility due to the rotation around the single bonds connecting the benzyl group to the cyclopropyl ring and the methanamine group to the ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformations (energy minima). The relative orientation of the bulky benzyl group and the methanamine group with respect to the cyclopropyl ring will define the major conformers. Steric hindrance between these groups will play a significant role in determining the lowest energy structures.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent. In a polar solvent like water, conformations that expose the polar amine group to the solvent and shield the nonpolar benzyl and cyclopropyl groups may be favored. Conversely, in a nonpolar solvent, intramolecular interactions, such as hydrogen bonding between the amine group and the pi-system of the phenyl ring, might become more significant in stabilizing certain conformations. MD simulations in explicit solvent models can provide a detailed picture of these solvent-solute interactions and their impact on the conformational equilibrium.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry serves as a powerful tool to investigate the potential reaction pathways of this compound. Through methods like Density Functional Theory (DFT), researchers can model reactions and elucidate mechanisms that might be difficult to observe experimentally. researchgate.netmdpi.com

Transition State Analysis of Key Reactions

A critical aspect of understanding a chemical reaction is the characterization of its transition state, which is the highest energy point along the reaction coordinate. figshare.com For a molecule like this compound, a key reaction of interest is the ring-opening of the strained cyclopropyl group.

Computational studies on similar cyclopropylamine (B47189) derivatives have shown that the mechanism of such reactions can be complex. rsc.org For instance, in the phosphine-catalyzed ring-opening of cyclopropyl ketones, the reaction proceeds through several steps, including nucleophilic attack, intramolecular addition, and a Wittig-type reaction. rsc.org While the specific reaction and catalyst would differ for this compound, a similar multi-step process involving the formation and stabilization of intermediates is plausible.

The transition states for such reactions can be located computationally, and their geometries and energies provide crucial information about the reaction's feasibility and selectivity. For example, in the nih.govnih.gov-anionic rearrangement of 2-benzyloxypyridines, DFT calculations have identified an oxirane-like transition state. researchgate.net For this compound, transition state analysis would likely focus on the breaking of a C-C bond in the cyclopropyl ring, influenced by the electronic effects of the benzyl and aminomethyl groups.

Activation Energy and Reaction Pathway Mapping

Once transition states are identified, their energies can be used to calculate the activation energy (Ea) of the reaction. This value is a key determinant of the reaction rate. Computational studies on the ring-opening of three-membered heterocycles have shown that the nature of the heteroatom and substituents significantly influences the activation energy. nih.gov For instance, in aziridines (nitrogen-containing three-membered rings), electron-withdrawing groups on the nitrogen atom can lower the activation energy for ring-opening. nih.gov

For this compound, the benzyl group, while not directly attached to the nitrogen, can exert an electronic influence. Mapping the reaction pathway involves calculating the energy of the system as it progresses from reactants to products through the transition state. This creates a potential energy surface that can reveal the most favorable reaction pathway. For example, a study on competing carboamination and cyclopropanation reactions used computational mapping to predict how catalyst and solvent choice would direct the reaction toward a specific pathway. nih.gov

A simplified representation of how substituents might affect the activation energy of a hypothetical ring-opening reaction is presented in the table below. The values are illustrative and based on general principles observed in related systems.

| Substituent on Cyclopropylamine | Hypothetical Activation Energy (kcal/mol) | Expected Reaction Rate |

| -H | 30 | Slow |

| -CH2-Phenyl (as in the target compound) | 28 | Moderate |

| -C(O)CH3 (electron-withdrawing) | 25 | Fast |

Note: These values are for illustrative purposes only and are not based on direct calculations for this compound.

Structure-Activity Relationship (SAR) Studies (Computational, Non-Biological Focus)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties and reactivity. biolscigroup.us While often used in drug discovery, SAR principles can also be applied to understand the chemical behavior of molecules in a non-biological context.

Ligand Design Principles and Computational Screening for Chemical Scaffolds

The this compound scaffold can be considered a building block for more complex molecules. Computational methods can be used to screen virtual libraries of compounds based on this scaffold to identify derivatives with desired chemical properties. For example, in a study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 3D-QSAR models were built to predict their binding affinity to a specific receptor based on steric, electrostatic, and hydrophobic fields. nih.gov

While our focus is non-biological, similar principles apply. For instance, if the goal were to design a catalyst ligand based on the this compound scaffold, computational screening could be used to predict how different substituents on the phenyl ring or the amine group would affect the ligand's electronic and steric properties, and consequently its catalytic activity.

Predictive Modeling for Chemical Behavior and Stability

Computational models can be developed to predict the chemical behavior and stability of this compound and its derivatives. Quantitative Structure-Property Relationship (QSPR) models, a subset of QSAR, can correlate structural features with physical and chemical properties.

For instance, the Cheméo database provides calculated properties for N-benzylcyclopropylamine, a structural isomer of our target compound. chemeo.com These properties, calculated using methods like the Joback method, provide estimations of thermodynamic and physical data.

| Property | Calculated Value for N-benzylcyclopropylamine | Unit |

| Enthalpy of Formation (gas) | 113.07 | kJ/mol |

| Gibbs Free Energy of Formation | 295.87 | kJ/mol |

| Normal Boiling Point | 511.79 | K |

| Enthalpy of Vaporization | 46.48 | kJ/mol |

These values can serve as a baseline for predicting the properties of this compound, with the understanding that the placement of the methylene (B1212753) group will introduce some differences. More sophisticated models could be built by synthesizing a series of derivatives, measuring their properties (e.g., thermal stability, reactivity in a specific reaction), and then using computational descriptors to build a predictive QSAR/QSPR model. atlantis-press.com

Advanced Applications in Organic Chemistry and Materials Science Non Clinical/non Biological Focus

Potential Role as a Chiral Building Block in Asymmetric Synthesis

(1-Benzylcyclopropyl)methanamine possesses a chiral center at the carbon atom of the cyclopropane (B1198618) ring that is attached to both the benzyl (B1604629) and the aminomethyl groups. This inherent chirality makes it a potential candidate for use as a chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule to introduce a specific stereochemistry nih.govnih.gov.

The primary amine group in this compound could be functionalized to create novel chiral ligands for asymmetric catalysis. Chiral ligands are crucial components of metal-based catalysts that facilitate the synthesis of one enantiomer of a product over the other osi.lv. For instance, the amine could be converted into a phosphine, an oxazoline, or other coordinating groups to form bidentate or polydentate ligands. The rigid cyclopropyl (B3062369) scaffold and the bulky benzyl group could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in various catalytic transformations such as hydrogenations, cross-coupling reactions, or aldol additions.

Table 1: Potential Ligand Classes Derived from this compound

| Ligand Type | Potential Modification of Amine Group | Target Catalytic Reactions |

|---|---|---|

| P,N-Ligands | Conversion to a diphenylphosphine | Asymmetric hydrogenation, allylic alkylation |

| N,N-Ligands | Acylation with a chiral amino acid | Lewis acid catalysis, Diels-Alder reactions |

This table is illustrative and based on common strategies in ligand design.

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereoselectivity. After the reaction, the auxiliary is removed, having imparted its chirality to the product nih.govrsc.org. The amine functionality of this compound allows for its covalent attachment to various substrates, such as carboxylic acids or ketones, to form amides or imines, respectively.

The steric bulk of the benzyl and cyclopropyl groups could effectively shield one face of the reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This would result in the formation of a new stereocenter with a predictable configuration. The successful application of a chiral auxiliary relies on its ability to be easily attached, effectively control stereochemistry, and be cleanly removed without racemization .

Precursor for Advanced Organic Materials

The unique combination of a rigid cyclopropyl ring, an aromatic benzyl group, and a reactive primary amine suggests that this compound could serve as a monomer or a key intermediate in the synthesis of advanced organic materials.

The primary amine group of this compound could be utilized in polymerization reactions. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the bulky and rigid benzylcyclopropyl moiety into the polymer backbone could lead to materials with interesting thermal and mechanical properties, such as high glass transition temperatures and altered solubility profiles. Furthermore, if the chiral integrity of the monomer is maintained during polymerization, it could lead to the formation of chiral polymers with potential applications in chiral separations or as catalysts.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The benzyl group of this compound can participate in π-π stacking interactions, while the amine group is capable of forming hydrogen bonds. These directional interactions could be exploited to design molecules that self-assemble into well-defined supramolecular architectures such as gels, liquid crystals, or molecular capsules. The chirality of the molecule could also be translated to the macroscopic level, resulting in helical or other chiral assemblies.

Development of Chemical Probes and Tools for Mechanistic Studies (Purely Academic)

Chemical probes are small molecules used to study biological processes or, in a purely academic context, to investigate reaction mechanisms rsc.orgnih.govrsc.org. Derivatives of this compound could be synthesized to serve as probes for understanding stereoselective reactions. For instance, by systematically modifying the benzyl or cyclopropyl groups, one could study how steric and electronic factors influence the outcome of an asymmetric transformation.

Furthermore, the amine group could be functionalized with a reporter group, such as a fluorophore or a spin label, to create a probe that allows for the study of non-covalent interactions in a catalytic cycle or a supramolecular assembly. The rigid cyclopropyl scaffold would provide a well-defined platform for positioning the reporter group, potentially providing precise information about distances and orientations within a molecular system.

Synthesis of Fluorescent Labels and Spectroscopic Probes

The primary amine functionality of this compound serves as a key reactive handle for the synthesis of fluorescent labels and spectroscopic probes. This transformation typically involves the covalent attachment of the amine to a fluorophore scaffold. Common fluorophores used for this purpose include naphthalimides, rhodamines, and coumarins, which can be chemically modified to incorporate a reactive group that readily couples with primary amines.

For instance, the synthesis of a naphthalimide-based fluorescent probe could be achieved by reacting this compound with a naphthalic anhydride derivative. The resulting N-substituted naphthalimide would exhibit the photophysical properties of the naphthalimide core, which are known for their environmental sensitivity, making them useful as spectroscopic probes for polarity and viscosity. rsc.orgiyte.edu.trcore.ac.uk

Table 1: Potential Synthetic Routes to Fluorescent Probes from this compound

| Fluorophore Class | Reactive Derivative of Fluorophore | Coupling Reaction | Potential Probe Characteristics |

| Naphthalimide | 4-Bromo-1,8-naphthalic anhydride | Nucleophilic substitution followed by imidization | Environmentally sensitive emission, high quantum yield |

| Rhodamine | Rhodamine B isothiocyanate | Thiourea formation | High photostability, bright fluorescence in the visible spectrum |

| Coumarin | 7-(Diethylamino)coumarin-3-carboxylic acid, activated as an NHS ester | Amide bond formation | Blue-green emission, suitable for FRET applications |

| Fluorescein | Fluorescein isothiocyanate (FITC) | Thiourea formation | Widely used green fluorophore, pH-sensitive emission |

The photophysical properties of such probes, including their absorption and emission maxima, quantum yields, and lifetimes, would be primarily determined by the chosen fluorophore. However, the bulky and conformationally constrained (1-benzylcyclopropyl)methyl group could subtly influence these properties by affecting the local environment of the fluorophore and potentially modulating its interaction with the surrounding medium.

Affinity Reagents for Chemical Biology Research (Non-Therapeutic)

In the realm of chemical biology, affinity reagents are crucial tools for isolating and studying biomolecules. This compound can be incorporated into the structure of affinity reagents, where it can serve as a versatile linker or a recognition motif. By attaching a reactive group to the primary amine, such as a biotin moiety or a clickable functional group (e.g., an azide or alkyne), derivatives of this compound can be designed to covalently link to a molecule of interest, thereby enabling its purification or detection.

The synthesis of such an affinity reagent would involve a straightforward coupling reaction between this compound and an activated form of the affinity tag. For example, reaction with NHS-biotin would yield a biotinylated derivative capable of binding to streptavidin-functionalized surfaces or beads.

Table 2: Examples of Affinity Reagent Synthesis from this compound

| Affinity Tag | Activated Reagent | Coupling Chemistry | Application in Chemical Biology |

| Biotin | N-Hydroxysuccinimide-biotin (NHS-Biotin) | Amide bond formation | Protein purification, pull-down assays |

| Azide | Azidoacetic acid NHS ester | Amide bond formation | Bioorthogonal labeling via click chemistry |

| Alkyne | Propargyl bromide | N-Alkylation | Bioorthogonal labeling via click chemistry |

| Photo-crosslinker | Benzophenone-4-isothiocyanate | Thiourea formation | Covalent capture of interacting molecules upon UV irradiation |

The unique three-dimensional structure of the benzylcyclopropyl group could also play a role in the specificity of the affinity reagent by influencing its binding to a target molecule through steric and hydrophobic interactions.

Synthesis of Analogs for Fundamental Structure-Property Relationship Studies

The systematic synthesis and analysis of analogs of this compound are essential for establishing fundamental structure-property relationships. By modifying the aromatic ring, the cyclopropane unit, or the linker between them, researchers can probe how subtle structural changes affect various physicochemical properties.

For instance, substitution on the benzyl ring with electron-donating or electron-withdrawing groups would allow for a systematic investigation of the electronic effects on the basicity of the amine. Similarly, altering the substitution pattern on the cyclopropane ring could provide insights into how steric hindrance and conformational rigidity influence reactivity and intermolecular interactions.

Table 3: Proposed Analogs of this compound for Structure-Property Studies

| Modification Site | Example Analog | Property to be Studied | Rationale |

| Benzyl Ring | (1-(4-Methoxybenzyl)cyclopropyl)methanamine | Amine basicity (pKa) | Investigate electronic effects on the nitrogen lone pair availability. |

| Benzyl Ring | (1-(4-Trifluoromethylbenzyl)cyclopropyl)methanamine | Amine basicity (pKa) | Contrast the effect of an electron-withdrawing group. |

| Cyclopropane Ring | (1-Benzyl-2,2-dimethylcyclopropyl)methanamine | Reactivity, conformational preferences | Study the impact of steric bulk on the cyclopropane ring. |

| Linker | N-Benzylcyclopropanamine | Bond angles, reactivity | Compare properties with a direct connection between the amine and cyclopropane. |

The data obtained from such studies, including measurements of pKa, reaction kinetics, and spectroscopic properties, would be invaluable for building predictive models that correlate molecular structure with chemical behavior. These models, in turn, can guide the rational design of new molecules with tailored properties for a wide range of applications in organic chemistry and materials science.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in (1-Benzylcyclopropyl)methanamine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like this compound. ijsetpub.comresearchgate.net These computational tools can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, yields, and optimal conditions from vast datasets of chemical reactions. beilstein-journals.orgmdpi.com For instance, global ML models trained on comprehensive databases can suggest catalysts, solvents, and reagents for novel transformations of the this compound core. beilstein-journals.org

Flow Chemistry and Continuous Synthesis of this compound and its Derivatives

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of this compound and its analogs. acs.orgnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly energetic or unstable intermediates. researchgate.net

The synthesis of cyclopropylamines, which can be challenging, has been shown to benefit greatly from continuous-flow microreaction systems. researchgate.netacs.org For example, a continuous-flow approach to the Hofmann rearrangement for producing cyclopropylamine (B47189) was developed, achieving a 96% yield in just a four-minute residence time, a significant improvement over batch methods. acs.orgacs.org Similarly, a two-step continuous flow process has been designed for the synthesis of 1,1-cyclopropane aminoketones, demonstrating high productivity and short reaction times. rsc.orgrsc.org Adopting such methodologies for the synthesis of this compound could streamline its production, making this valuable building block more accessible and cost-effective for pharmaceutical and materials science applications. nih.govgoogle.com The scalability of flow systems also facilitates a smoother transition from laboratory-scale research to industrial production. researchgate.net

Exploration of Novel Reactivity Manifolds and Unprecedented Transformations of the Cyclopropylamine Unit

The cyclopropylamine moiety is a versatile functional group whose strained ring system provides a gateway to a diverse range of chemical transformations. nih.gov The unique electronic properties arising from the combination of the strained cyclopropane (B1198618) ring and the adjacent nitrogen atom enable a variety of ring-opening reactions, cycloadditions, and C-H functionalizations. nih.govacs.org

Future research will likely focus on uncovering unprecedented reactivity pathways. For example, photoredox and cobalt co-catalyzed ring-opening reactions of aminocyclopropanes have been shown to produce valuable allylic N,O-acyl-acetal derivatives under mild conditions. researchgate.net The development of new catalytic systems, such as those using Zn(II)-PyIPI, has enabled asymmetric (3+2)-cycloaddition and ring-opening reactions of aminocyclopropanes with thioketones and thioureas, respectively, yielding chiral sulfur-containing compounds with high stereoselectivity. acs.org

Furthermore, the exploration of strain-release reactions continues to be a fruitful area. acs.org The inherent ring strain in cyclopropanes can be harnessed to drive reactions that form more complex molecular architectures. psu.edunih.gov By treating the this compound core as a bifunctional precursor, derivatization can lead to topologically varied compounds. nih.gov Investigations into these novel transformations will expand the synthetic utility of this compound, providing access to new chemical scaffolds for drug discovery and materials science. researchgate.netrsc.org

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring

To fully optimize and understand the synthesis and subsequent reactions of this compound, the development of advanced analytical techniques for real-time, in situ monitoring is crucial. acs.orgspectroscopyonline.com Process Analytical Technology (PAT) provides continuous insight into reaction kinetics, the formation of transient intermediates, and the generation of byproducts. acs.org

Techniques such as benchtop Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for this purpose. acs.orgcam.ac.uk Real-time NMR has been successfully used to monitor hypervalent iodine(III) mediated cyclopropanation reactions, providing detailed mechanistic information. acs.orgcam.ac.ukresearchgate.net Combining multiple techniques, such as compact mass spectrometry with benchtop NMR (CMS-NMR), can offer complementary analytical data for a more complete understanding of the reaction process. acs.orguvic.ca These methods are particularly well-suited for integration into the continuous flow systems discussed previously, allowing for automated process control and optimization. researchgate.net By providing a detailed, real-time picture of the chemical transformations, these advanced analytical methods will enable more efficient, reliable, and safe synthesis of this compound and its derivatives. uvic.ca

Q & A

Basic: What are the optimal synthetic routes for (1-Benzylcyclopropyl)methanamine, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of benzyl halides with cyclopropane precursors. Key parameters include:

- Temperature: Maintain 0–5°C during cyclopropanation to prevent ring-opening side reactions.

- Solvent choice: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency.

- Catalysts: Use transition-metal catalysts (e.g., CuI) for cross-coupling steps.

Yield optimization requires monitoring by TLC or HPLC to terminate reactions at >90% conversion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Cyclopropane protons appear as a multiplet at δ 0.5–1.5 ppm. The benzyl group aromatic protons show peaks at δ 7.2–7.4 ppm, and the methanamine -CH2- group resonates at δ 2.5–3.0 ppm.

- ¹³C NMR: Cyclopropane carbons appear at δ 8–12 ppm, while the benzyl carbons range from δ 125–140 ppm.

- Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ matching the molecular weight (177.25 g/mol for C₁₁H₁₅N). Fragmentation patterns should confirm cyclopropane stability and benzyl group cleavage .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

Discrepancies often arise from stereochemical variations, impurity profiles, or assay conditions. To address this:

- Stereochemical analysis: Use chiral HPLC or X-ray crystallography to confirm enantiopurity.

- Receptor binding assays: Perform radioligand displacement studies (e.g., with ³H-labeled ligands) to quantify affinity for targets like serotonin or dopamine receptors.

- Statistical rigor: Apply multivariate analysis to correlate structural features (e.g., substituent electronic effects) with activity trends .

Advanced: What computational approaches are suitable for predicting the reactivity or receptor interactions of this compound?

Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., 5-HT₃). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the cyclopropane ring.

- Quantum mechanical calculations: DFT (B3LYP/6-31G*) can predict cyclopropane ring strain (∼27 kcal/mol) and its impact on reactivity.

- QSAR models: Train models on derivatives to predict bioactivity based on substituent parameters (e.g., Hammett σ values) .

Basic: How does the solubility profile of this compound influence its experimental handling and formulation?

Answer:

The compound is moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. For biological assays:

- Stock solutions: Prepare in DMSO (10–50 mM) and dilute in buffer (<1% DMSO final concentration).

- Stability: Store at -20°C under inert gas (N₂) to prevent oxidation. Monitor degradation via HPLC .

Advanced: What strategies can mitigate byproduct formation during the synthesis of this compound derivatives?

Answer:

Common byproducts include ring-opened alkenes or benzyl-deaminated analogs. Mitigation strategies:

- Protecting groups: Temporarily protect the amine with Boc or Fmoc during cyclopropanation.

- Low-temperature quenching: Terminate reactions rapidly to prevent retro-cyclopropanation.

- Byproduct analysis: Use LC-MS to identify impurities and adjust stoichiometry or catalysts accordingly .

Advanced: How can researchers investigate the stereoelectronic effects of substituents on the benzyl ring in this compound derivatives?

Answer:

- Electron-donating/withdrawing groups: Synthesize derivatives with -OCH₃ (electron-donating) or -NO₂ (electron-withdrawing) groups.

- Spectroscopic analysis: Compare ¹H NMR chemical shifts to assess electronic effects on aromatic protons.

- Biological testing: Evaluate how substituents modulate receptor binding affinity (e.g., IC₅₀ values in µM) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill management: Neutralize with 10% acetic acid and absorb with inert material (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.